molecular formula C9H15N3O2S B15227389 (2R,3S)-3-(5-Methylpyrimidin-2-yl)butane-2-sulfonamide

(2R,3S)-3-(5-Methylpyrimidin-2-yl)butane-2-sulfonamide

Cat. No.: B15227389
M. Wt: 229.30 g/mol
InChI Key: YUIKNUZUIYLZCA-HTQZYQBOSA-N
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Description

(2R,3S)-3-(5-Methylpyrimidin-2-yl)butane-2-sulfonamide is a chemical compound known for its role as an apelin receptor agonist. This compound has garnered attention due to its potential therapeutic applications in treating various cardiovascular and neurological diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-3-(5-Methylpyrimidin-2-yl)butane-2-sulfonamide involves several steps. One common method includes the reaction of 2,6-dimethoxyaniline with thiophosgene under ice cooling, followed by stirring at room temperature to form the intermediate compound . This intermediate is then subjected to further reactions to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and stringent quality control measures to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-(5-Methylpyrimidin-2-yl)butane-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Sodium hydride, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .

Scientific Research Applications

(2R,3S)-3-(5-Methylpyrimidin-2-yl)butane-2-sulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The compound exerts its effects by acting as an agonist of the apelin receptor (APJ). This receptor is a G protein-coupled receptor involved in various physiological processes, including cardiovascular function, fluid homeostasis, and energy metabolism. By binding to the apelin receptor, (2R,3S)-3-(5-Methylpyrimidin-2-yl)butane-2-sulfonamide activates downstream signaling pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

(2R,3S)-3-(5-Methylpyrimidin-2-yl)butane-2-sulfonamide is unique due to its specific binding affinity and efficacy as an apelin receptor agonist. Its distinct chemical structure allows for targeted activation of the receptor, making it a valuable compound for therapeutic research .

Properties

Molecular Formula

C9H15N3O2S

Molecular Weight

229.30 g/mol

IUPAC Name

(2R,3S)-3-(5-methylpyrimidin-2-yl)butane-2-sulfonamide

InChI

InChI=1S/C9H15N3O2S/c1-6-4-11-9(12-5-6)7(2)8(3)15(10,13)14/h4-5,7-8H,1-3H3,(H2,10,13,14)/t7-,8-/m1/s1

InChI Key

YUIKNUZUIYLZCA-HTQZYQBOSA-N

Isomeric SMILES

CC1=CN=C(N=C1)[C@H](C)[C@@H](C)S(=O)(=O)N

Canonical SMILES

CC1=CN=C(N=C1)C(C)C(C)S(=O)(=O)N

Origin of Product

United States

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